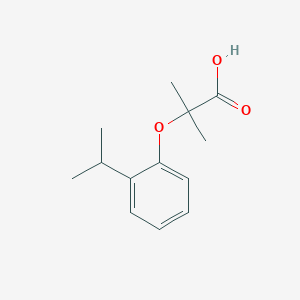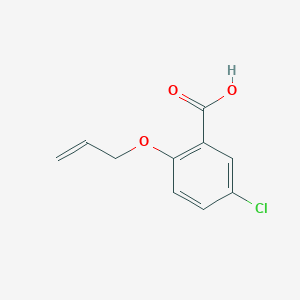
2-Allyloxy-5-chloro-benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was achieved through a six-step process starting from dimethyl terephthalate, which included nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This suggests that the synthesis of 2-Allyloxy-5-chloro-benzoic acid could similarly involve multiple steps, potentially starting from a simple benzoic acid derivative and introducing the allyloxy and chloro groups through substitution reactions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . For example, the structure of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid was determined using single-crystal X-ray diffraction . The molecular geometry and conformation can significantly influence the properties and reactivity of the compound. In the case of 2-Allyloxy-5-chloro-benzoic acid, similar techniques could be used to elucidate its structure, with particular attention to the orientation of the allyloxy and chloro substituents.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism . The presence of substituents can affect the reactivity and the types of chemical species present in solution. For 2-Allyloxy-5-chloro-benzoic acid, the allyloxy group could potentially undergo reactions typical of ethers and alkenes, such as nucleophilic substitution or addition reactions, while the chloro group could be reactive towards nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid (1/1) shows that the carboxyl group is twisted away from the attached ring, which affects the compound's intermolecular interactions and, consequently, its melting point, solubility, and other physical properties . The presence of hydrogen bonds, as seen in various benzoic acid derivatives, can also stabilize the crystal structure and influence the compound's properties . For 2-Allyloxy-5-chloro-benzoic acid, factors such as the polarity of the substituents and the potential for hydrogen bonding would be important considerations in determining its physical and chemical properties.
Applications De Recherche Scientifique
Synthesis of Industrial Compounds
2-Allyloxy-5-chloro-benzoic acid is not explicitly mentioned but closely related compounds have significant applications in industrial synthesis. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. Using inexpensive starting materials, this compound is prepared in a six-step process with a total yield of 24%, demonstrating scalability and cost-effectiveness in pharmaceutical manufacturing (Zhang et al., 2022).
Photostimulated Reactions and Cyclization
Photostimulated reactions involving aryl chlorides and bromides with benzoate derivatives, including compounds similar to 2-Allyloxy-5-chloro-benzoic acid, can yield reduced products in high yields. For instance, the reaction of 1-allyloxy-2-bromobenzene with reduced ethyl benzoate results in high yields of cyclized reduced products, highlighting the potential of these compounds in chemical synthesis and material science (Vaillard, Postigo & Rossi, 2004).
Mesophase and Liquid Crystal Research
Compounds like 2-Allyloxy-5-chloro-benzoic acid are studied for their mesomorphic phase properties. For example, azobenzene compounds with terminal vinyl groups, similar in structure, have been synthesized and their phase behaviors studied. These compounds, including (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, show mesomorphic phases, which are important in the study of liquid crystals and materials science (Sun, Xu, Zhang & Wu, 2011).
Polymerization and Material Science
Polymerizable benzoic acid derivatives, akin to 2-Allyloxy-5-chloro-benzoic acid, are used in the synthesis of complex polymers. These compounds can form ionic complexes with liquid crystalline properties, making them significant in the development of new materials and nanotechnologies (Kishikawa, Hirai & Kohmoto, 2008).
Propriétés
IUPAC Name |
5-chloro-2-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJFEVFAVBYSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365367 | |
| Record name | 2-Allyloxy-5-chloro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxy-5-chloro-benzoic acid | |
CAS RN |
62176-22-1 | |
| Record name | 2-Allyloxy-5-chloro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



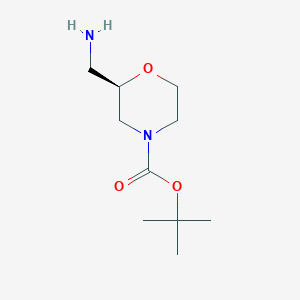
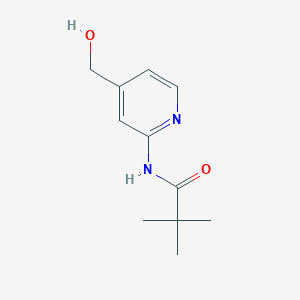
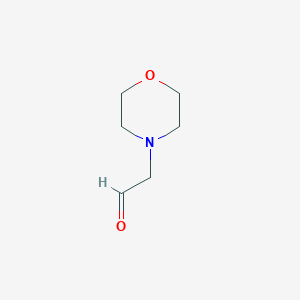
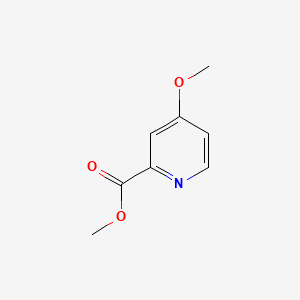

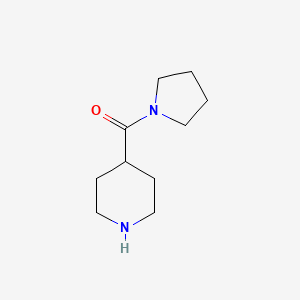

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)


